Methyl 3-amino-2-methylpyridine-4-carboxylate
Overview
Description
Methyl 3-amino-2-methylpyridine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as aminopyridines. These compounds contain an amino group attached to a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The specific structure of this compound includes a methyl group and a carboxylate ester function, indicating its potential utility in various chemical reactions and as an intermediate in pharmaceutical and material science applications.
Synthesis Analysis
The synthesis of related aminopyridine derivatives has been explored in various studies. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates was achieved through a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, using a FeCl2/Et3N binary catalytic system . Although this does not directly describe the synthesis of this compound, it provides insight into the methodologies that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of aminopyridines has been extensively studied, with crystal structures determined for various derivatives . These structures are typically stabilized by hydrogen bonds and exhibit layered arrangements. While the exact structure of this compound is not provided, the general features of aminopyridines suggest that similar intermolecular interactions and crystal packing motifs could be expected.
Chemical Reactions Analysis
Aminopyridines are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including nucleophilic substitutions, as seen in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . The presence of amino and carboxylate groups in these compounds allows for a wide range of chemical transformations, making them valuable building blocks in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of aminopyridines depend on the specific substituents present on the pyridine ring. For example, the introduction of methyl groups can affect the lipophilicity and intermolecular interactions of the compounds . The presence of a carboxylate ester would also influence the compound's solubility and reactivity. The antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives has been investigated, indicating the biological relevance of these compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 3-methylpyridine and 4-Methylpyridine have been found to interact with various proteins and enzymes, suggesting that Methyl 3-amino-2-methylpyridine-4-carboxylate may have similar targets.
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Similar compounds have been involved in oxidative processes , suggesting that this compound might affect similar pathways and have downstream effects on cellular functions.
properties
IUPAC Name |
methyl 3-amino-2-methylpyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(9)6(3-4-10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDCUNZSNDZNHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253551 | |
Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1227581-39-6 | |
Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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